Ethyl 3-guanidino-4-methylbenzoate nitrate
Overview
Description
Ethyl 3-guanidino-4-methylbenzoate nitrate is a chemical compound with the molecular formula C11H16N4O5 . It is known as a pharmaceutical intermediate, particularly in the synthesis of Nilotinib Hydrochloride .
Molecular Structure Analysis
The molecular weight of Ethyl 3-guanidino-4-methylbenzoate nitrate is 284.27 . The InChI Key, which is a unique identifier for chemical substances, is YQMZYKJPGMVZJL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 3-guanidino-4-methylbenzoate nitrate appears as a white crystalline powder . It is recommended to be stored in a cool, dry place .Scientific Research Applications
Synthesis and Biological Evaluation
- Ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and their derivatives were synthesized and evaluated for their in vitro antitumor activity. These compounds show specificity towards certain cancer cell lines, highlighting the potential of structurally similar compounds for therapeutic applications (Klimova et al., 2012).
Antimicrobial Activity
- New 2-diazo-benzimidazole derivatives and their metal complexes demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. This suggests that compounds with benzimidazole derivatives can be potent antimicrobial agents (Murthy et al., 2012).
Analytical Methods
- A method for the simultaneous determination of [15N]nitrate and [15N]nitrite enrichment and concentration in urine was developed using gas chromatography mass spectrometry. This technique could be useful for studying the metabolism of nitrogen-containing compounds, including guanidino derivatives (Tsikas et al., 2010).
Chemical Synthesis and Characterization
- Ionic liquid 3-methyl-1-sulfonic acid imidazolium nitrate was designed as a reagent for the nitration of aromatic compounds. The study highlights innovative approaches to chemical synthesis and the functionalization of aromatic compounds, which could be relevant for synthesizing ethyl 3-guanidino-4-methylbenzoate nitrate (Zolfigol et al., 2012).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-(diaminomethylideneamino)-4-methylbenzoate;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.HNO3/c1-3-16-10(15)8-5-4-7(2)9(6-8)14-11(12)13;2-1(3)4/h4-6H,3H2,1-2H3,(H4,12,13,14);(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMZYKJPGMVZJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)N=C(N)N.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657702 | |
Record name | Nitric acid--ethyl 3-[(diaminomethylidene)amino]-4-methylbenzoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-guanidino-4-methylbenzoate nitrate | |
CAS RN |
641569-96-2 | |
Record name | Nitric acid--ethyl 3-[(diaminomethylidene)amino]-4-methylbenzoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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